molecular formula C9H13N3 B15273263 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

Cat. No.: B15273263
M. Wt: 163.22 g/mol
InChI Key: TXOYCKWBCYRZOF-UHFFFAOYSA-N
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Description

1,8,10-Triazatricyclo[7.3.0.0³,⁷]dodeca-9,11-diene is a nitrogen-containing tricyclic compound characterized by a fused bicyclic framework with three nitrogen atoms integrated into its structure.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene

InChI

InChI=1S/C9H13N3/c1-2-7-6-12-5-4-10-9(12)11-8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11)

InChI Key

TXOYCKWBCYRZOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN3C=CN=C3NC2C1

Origin of Product

United States

Preparation Methods

The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the methylation of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane has been reported to yield similar tricyclic structures . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1,8,10-Triazatricyclo[7.3.0.0³,⁷]dodeca-9,11-diene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features Reference
1,8,10-Triazatricyclo[7.3.0.0³,⁷]dodeca-9,11-diene (Target) Not provided None specified Tricyclic, three N atoms, conjugated diene
10-Bromo-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene C₉H₁₂BrN₃ 242.12 Bromine at C10 Tricyclic, three N atoms, Br substituent
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene C₉H₁₄N₄ 178.23 Methyl at C11, fourth N atom Tetraaza tricyclic, methyl group
3,7-Diazatricyclo[4.2.2.2²,⁵]dodeca-9,11-diene-4,8-dione C₁₀H₁₀N₂O₂ 190.20 Two N atoms, two ketone groups Diazatricyclic with dione functionalities

Structural Analysis

  • Nitrogen Content : The target compound contains three nitrogen atoms (triaza), distinguishing it from the diaza (two N) and tetraaza (four N) analogs. The tetraaza derivative (C₉H₁₄N₄) may exhibit enhanced hydrogen-bonding capacity or coordination versatility compared to the triaza core .
  • Functional Groups : The dione-containing analog (C₁₀H₁₀N₂O₂) features ketone groups, which could enable participation in redox reactions or serve as hydrogen-bond acceptors .

Physicochemical Properties

  • Molecular Weight : The brominated derivative (242.12 g/mol) is significantly heavier than the methylated tetraaza compound (178.23 g/mol), impacting solubility and volatility .
  • Synthetic Accessibility: notes that the brominated compound is discontinued, suggesting challenges in synthesis or commercial viability .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1,8,10-Triazatricyclo[7.3.0.0³,⁷]dodeca-9,11-diene, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include controlling stereochemistry, ensuring ring-closure efficiency, and minimizing side reactions. Laboratory-scale protocols emphasize stepwise cyclization, as seen in analogous tricyclic systems (e.g., using regioselective alkylation and azide-alkyne cycloaddition). Quality control via HPLC or NMR is critical to verify purity and structural fidelity . Statistical experimental design (e.g., factorial design) can optimize reaction conditions, such as temperature and catalyst loading, to improve yields .

Q. How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?

  • Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for related tricyclic compounds (e.g., 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo systems) . Complementary techniques include 2D NMR (COSY, NOESY) to assign proton environments and DFT-based computational modeling to validate bond angles and torsional strain .

Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?

  • Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s nitrogen-rich heterocyclic framework. Use dose-response curves (IC₅₀ determination) and molecular docking to prioritize targets. For cytotoxicity, employ cell viability assays (MTT or resazurin) across multiple cell lines .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved reactivity or bioactivity?

  • Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) predict reaction pathways and transition states, guiding synthetic feasibility. Machine learning (ML) models trained on reaction databases (e.g., ICReDD’s approach) can identify optimal substituents for target properties like solubility or binding affinity . COMSOL Multiphysics integration enables dynamic simulation of reaction kinetics under varying conditions (e.g., pressure, solvent polarity) .

Q. What strategies resolve contradictions in spectral or reactivity data across studies?

  • Answer : Cross-validate discrepancies using orthogonal techniques. For example, conflicting NMR signals may arise from dynamic processes (e.g., ring inversion); variable-temperature NMR or solid-state MAS-NMR can clarify . For reactivity contradictions, employ kinetic isotope effects or isotopic labeling to probe mechanisms . Meta-analysis of published datasets with multivariate regression identifies confounding variables (e.g., solvent polarity in reaction outcomes) .

Q. How can researchers optimize reaction conditions for scalability while maintaining stereochemical integrity?

  • Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, residence time). Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors improve scalability by enhancing mass transfer and reducing side products . Real-time PAT (Process Analytical Technology) tools, such as inline FTIR, monitor intermediate formation .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Answer : Isotope-labeled analogs (e.g., ¹⁵N or ¹³C) track metabolic pathways via LC-MS/MS. CRISPR-Cas9 gene editing in cell models identifies target pathways (e.g., apoptosis or DNA repair). Cryo-EM or SPR (Surface Plasmon Resonance) quantifies binding kinetics to macromolecular targets .

Methodological Tables

Table 1 : Key Parameters for Synthetic Optimization

ParameterOptimal RangeTechnique for AnalysisReference
Reaction Temperature60–80°CInline IR spectroscopy
Catalyst Loading5–7 mol%ICP-MS for metal traces
Solvent Polarityε = 15–20 (e.g., THF)Hansen solubility parameters

Table 2 : Recommended Analytical Techniques for Contradiction Resolution

Data Conflict TypeResolution StrategyExample ApplicationReference
NMR Signal SplittingVT-NMR or X-ray crystallographyRing inversion dynamics
Reactivity DiscrepancyKinetic isotope effects (KIE)Proton-transfer mechanisms

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